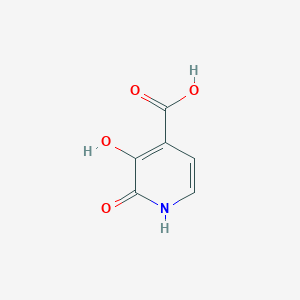![molecular formula C18H20N2O3S2 B2915015 5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone CAS No. 898657-35-7](/img/structure/B2915015.png)
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(Cyclopentylamino)sulfonyl]indolinyl 2-thienyl ketone, also known as CPI-613, is a novel small molecule drug that has shown promising results in the treatment of various types of cancer. It belongs to the class of mitochondrial-targeting agents and has a unique mechanism of action that selectively targets cancer cells while sparing normal cells.
Scientific Research Applications
Solvent-controlled Highly Regio-selective Thieno[2,3-b]indole Formation
An efficient three-component thieno[2,3-b]indole formation method was developed under metal-free conditions. This process utilized indoles, ketones, and sulfur powder in a cascade cyclization, facilitated by acid-promoted annulation. The DMF solvent played a crucial role in controlling regioselectivity, allowing for the synthesis of 2-substituted and 3-substituted thieno[2,3-b]indoles with broad functional group tolerance and excellent regioselectivity. This method demonstrates the potential for modular synthesis leveraging the chemical structure of interest (Penghui Ni et al., 2017).
Synthesis of Indole Derivatives with Potential Antitumor Activity
The synthetic routes for the formation of indole derivatives, including 6,7-dihydrobenzo[4,5]cyclohept-[1,2-b]indol-12(5H)-one, have been explored. These derivatives were synthesized from 1-methyl or 1-sulfonylindole-2-carboxaldehyde, demonstrating potential antitumor properties. This pathway highlights the relevance of modifying indole structures, such as the one described, for therapeutic applications (B. Joseph et al., 1997).
Brønsted Acid Ionic Liquid-catalyzed Reductive Alkylation
A novel method for the synthesis of C3-cycloalkylated indole through reductive alkylation of indole with cyclic ketone was developed, using a sulfonyl-functionalized Bronsted acid ionic liquid as a catalyst. This process, which does not require an external reductant, highlights an innovative approach to forming bonds in the absence of traditional reducing agents. The reaction likely proceeds via a radical pathway, indicating the versatile chemistry possible with the involved sulfonyl groups (A. Taheri et al., 2015).
Synthesis of Ellipticine Analogs Modified at the 5-Position
Research into β-keto sulfoxides has led to the synthesis of ellipticine analogs modified at the 5-position, showcasing the utility of sulfonyl and ketone functionalities in the construction of complex molecules with potential pharmacological activities. This work demonstrates the intricate chemistry involved in modifying indole-based structures to achieve desired biological effects (Yuji Oikawa et al., 1981).
Palladium-catalyzed Intermolecular Directed C-H Amidation
The palladium-catalyzed directed ortho C-H amidation of aromatic ketones with sulfonamides and amides showcases a method for introducing nitrogen functionalities adjacent to the ketone group, a process that could be relevant for modifying compounds similar to the one . This method demonstrates the synthetic versatility of sulfonyl-containing molecules and their potential in creating biologically active compounds (B. Xiao et al., 2011).
properties
IUPAC Name |
N-cyclopentyl-1-(thiophene-2-carbonyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(17-6-3-11-24-17)20-10-9-13-12-15(7-8-16(13)20)25(22,23)19-14-4-1-2-5-14/h3,6-8,11-12,14,19H,1-2,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPXRESXFMAFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methoxy-N-methyl-N-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2914932.png)
![N-(sec-butyl)-N'-(5,5-dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)ethanediamide](/img/structure/B2914934.png)
![1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2914937.png)

![N-(5-methylisoxazol-3-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2914942.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2914945.png)
![N-(1-cyanocycloheptyl)-2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2914946.png)
![N-(4-chlorobenzyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2914947.png)
![(4Z)-12-[(2-chlorophenyl)methyl]-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2914948.png)
![2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid](/img/structure/B2914949.png)
![N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide](/img/structure/B2914950.png)


